

Spectral characteristics of methyl tridecanoate (NMR, Mass Spec, IR).

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Compound of Interest		
Compound Name:	Methyl tridecanoate	
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Spectral Analysis of Methyl Tridecanoate: A Technical Guide

Introduction: **Methyl tridecanoate** (C₁₄H₂₈O₂), a fatty acid methyl ester (FAME), serves as a crucial reference standard in various analytical applications, including food science, biofuel research, and metabolomics. Its well-defined chemical structure provides a clear spectral signature across different analytical techniques. This technical guide offers an in-depth examination of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral characteristics of **methyl tridecanoate**, complete with experimental protocols and data presented for researchers, scientists, and drug development professionals.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy for **methyl tridecanoate**.

Table 1: ¹H NMR Spectral Data



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~3.67	Singlet	3H	Methoxy group (- OCH₃)
~2.30	Triplet	2H	Methylene group α to carbonyl (C2, -CH2-COO)
~1.62	Multiplet	2H	Methylene group β to carbonyl (C3, -CH2-C-COO)
~1.26	Broad Singlet	18H	Methylene groups (C4-C12, -(CH2)9-)
~0.88	Triplet	3H	Terminal methyl group (C13, -CH₃)

Note: Chemical shifts are approximate and can vary slightly based on the solvent and instrument used. Data is referenced from typical values for long-chain fatty acid methyl esters. [1][2]

Table 2: 13C NMR Spectral Data



Chemical Shift (δ) ppm	Assignment	
~174.4	Carbonyl carbon (C1, -COO-)	
~51.4	Methoxy carbon (-OCH₃)	
~34.1	Methylene carbon α to carbonyl (C2)	
~31.9	Methylene carbon (CH ₂)	
~29.6	Methylene carbons (multiple, CH ₂)	
~29.4	Methylene carbons (multiple, CH ₂)	
~29.3	Methylene carbons (multiple, CH ₂)	
~29.1	Methylene carbon (CH ₂)	
~25.0	Methylene carbon β to carbonyl (C3)	
~22.7	Methylene carbon adjacent to terminal methyl (C12)	
~14.1	Terminal methyl carbon (C13)	

Note: Specific peak assignments for the long methylene chain (C4-C11) can be complex and may overlap. Data is compiled from publicly available spectra.[3]

Table 3: Mass Spectrometry (Electron Ionization) Data



Mass-to-Charge Ratio (m/z)	Relative Intensity	Proposed Fragment
228	Low	Molecular Ion [M]+
197	Moderate	[M - OCH₃] ⁺
185	Low	[M - C ₃ H ₇ O] ⁺
143	Moderate	[CH ₃ OOC-(CH ₂) ₄] ⁺
87	High	[CH ₃ OOC-CH ₂ -CH ₂] ⁺
74	Very High (Base Peak)	McLafferty rearrangement product [CH₃OOC-CH=CH- OH]+
43	High	[C₃H ₇]+

Note: Fragmentation patterns are characteristic of FAMEs. The base peak at m/z 74 is a diagnostic ion for methyl esters of straight-chain fatty acids.[3][4][5]

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)	Intensity	Functional Group Assignment
~2925	Strong	C-H stretch (alkane, asymmetric)
~2855	Strong	C-H stretch (alkane, symmetric)
~1743	Very Strong	C=O stretch (ester carbonyl)
~1465	Medium	C-H bend (methylene scissoring)
~1435	Medium	C-H bend (methyl asymmetric)
~1170	Strong	C-O stretch (ester)



Note: The most prominent peak is the carbonyl stretch, which is characteristic of the ester functional group.[3][6][7]

Experimental Protocols

The following sections detail generalized methodologies for acquiring the spectral data for **methyl tridecanoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **methyl tridecanoate** analytical standard in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[8] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).[2]
- ¹H NMR Acquisition:
 - Acquire the spectrum using a standard single-pulse experiment.
 - Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.
 - Process the resulting Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the spectrum. Phase and baseline correct the spectrum and integrate the signals.
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence (e.g., power-gated decoupling).
 - A wider spectral width (e.g., 0-200 ppm) is required.



 Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans (hundreds to thousands) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **methyl tridecanoate**, typically using Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology:

- Sample Preparation: Prepare a dilute solution of **methyl tridecanoate** (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.[9]
- GC Separation:
 - Inject 1 μL of the sample into a GC system equipped with a suitable capillary column (e.g., a non-polar DB-5ms or a polar wax column).
 - Use a temperature program to elute the compound. A typical program might start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 240°C and hold for 3 minutes.[10]
- MS Detection (Electron Ionization EI):
 - The eluent from the GC column is directed into the ion source of the mass spectrometer.
 - Use a standard electron ionization energy of 70 eV.
 - Acquire mass spectra over a range of m/z 30-350.[11] The resulting mass spectrum for the GC peak corresponding to methyl tridecanoate is then analyzed for its molecular ion and fragmentation pattern.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **methyl tridecanoate**, particularly the characteristic ester group.

Methodology:

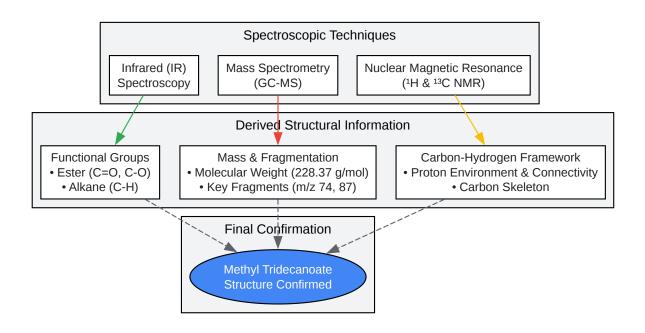


- Sample Preparation (Neat Liquid):
 - As methyl tridecanoate is a liquid at room temperature, the simplest method is to run a neat sample.[3][12]
 - Place a single drop of the pure liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin capillary film.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- · Data Acquisition:
 - First, acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.
 - Place the prepared sample in the spectrometer's sample holder.
 - Scan the sample over the mid-infrared range (typically 4000-600 cm⁻¹).[13] Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
 - The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of **methyl tridecanoate** using the described spectroscopic techniques.





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Caption: Workflow for the structural elucidation of **methyl tridecanoate**.

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